molecular formula C13H21N3O4 B13901479 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester

1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester

Cat. No.: B13901479
M. Wt: 283.32 g/mol
InChI Key: BHTFNUCJZGWQNU-UHFFFAOYSA-N
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Description

1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an imidazole ring, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester typically involves multiple steps. One common method includes the protection of amino acids as N-Boc derivatives using di-tert-butyl dicarbonate, followed by esterification with ethyl iodide or diazomethane, and subsequent acetonization under acid catalysis .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The compound may also interact with cellular pathways, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester is unique due to its imidazole ring, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H21N3O4

Molecular Weight

283.32 g/mol

IUPAC Name

ethyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]imidazole-2-carboxylate

InChI

InChI=1S/C13H21N3O4/c1-5-19-11(17)10-14-6-8-16(10)9-7-15-12(18)20-13(2,3)4/h6,8H,5,7,9H2,1-4H3,(H,15,18)

InChI Key

BHTFNUCJZGWQNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CN1CCNC(=O)OC(C)(C)C

Origin of Product

United States

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